N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 5236-59-9
VCID: VC0187604
InChI: InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23)
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.29 g/mol

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

CAS No.: 5236-59-9

Main Products

VCID: VC0187604

Molecular Formula: C17H13FN2O3

Molecular Weight: 312.29 g/mol

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide - 5236-59-9

CAS No. 5236-59-9
Product Name N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Molecular Formula C17H13FN2O3
Molecular Weight 312.29 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C17H13FN2O3/c18-11-5-3-4-10(8-11)9-19-16(22)14-15(21)12-6-1-2-7-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23)
Standard InChIKey ZERHVDQNZKJXBQ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F
SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC(=CC=C3)F
PubChem Compound 758842
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator